molecular formula C15H19NO2 B4671603 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B4671603
M. Wt: 245.32 g/mol
InChI Key: ZJNHKLBWQKBABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various studies. The compound is known for its unique properties and has been used in many different applications.

Mechanism of Action

The mechanism of action of 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in the production of certain chemicals that are involved in the development of various diseases.
Biochemical and Physiological Effects:
1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in lab experiments is its unique properties. The compound has been shown to have a wide range of biological activities, making it a valuable tool in scientific research. However, one of the limitations of using this compound is its high cost and low availability.

Future Directions

There are many future directions for the use of 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in scientific research. One of the most promising areas is in the development of new drugs and therapies. The compound has shown promising results in the treatment of various diseases and could be used to develop new treatments. Another area of future research could be in the study of the compound's mechanism of action. Understanding how the compound works could lead to the development of more effective treatments. Finally, the compound could be used in the study of various biological processes and pathways. Its unique properties make it a valuable tool in the study of complex biological systems.
Conclusion:
In conclusion, 1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a synthetic compound that has shown promising results in various scientific research applications. The compound has unique properties and has been used in the development of new drugs and therapies. While the compound has many advantages, there are also limitations to its use in lab experiments. However, there are many future directions for the use of this compound in scientific research, and it is likely to continue to be an important tool in the study of complex biological systems.

Scientific Research Applications

1-acetyl-8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new drugs and therapies.

properties

IUPAC Name

1-(8-methoxy-2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-9-15(3,4)16(11(2)17)14-12(10)7-6-8-13(14)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNHKLBWQKBABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=CC=C2OC)C(=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.